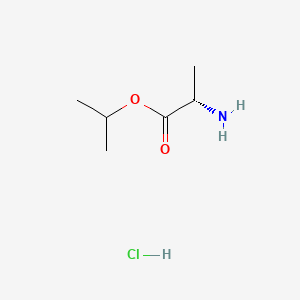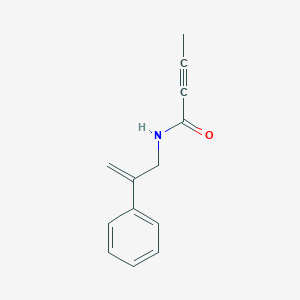
L-Alanine isopropyl ester hydrochloride
Overview
Description
L-Alanine isopropyl ester hydrochloride is a derivative of the amino acid L-alanine. It is commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. This compound is known for its role in the synthesis of various drugs and its utility in biochemical research.
Mechanism of Action
Target of Action
It is known to be an effective chiral auxiliary , which means it can be used to control the stereochemistry of a reaction. This suggests that it may interact with a variety of molecular targets, depending on the specific reaction context.
Mode of Action
As a chiral auxiliary, it likely interacts with its targets to influence the stereochemical outcome of reactions
Biochemical Pathways
It is used in the synthesis of anti-hepatitis c virus prodrugs based on imidazotriazine and pyrrolotriazine molecules . This suggests that it may play a role in the biochemical pathways related to these compounds.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Alanine isopropyl ester hydrochloride is limited. It is known that the compound is soluble in water and organic solvents such as ethanol and dichloromethane , which could influence its absorption and distribution
Result of Action
Its use in the synthesis of anti-hepatitis c virus prodrugs suggests that it may contribute to the antiviral activity of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability. Additionally, it should be stored in an inert atmosphere , suggesting that exposure to certain gases could alter its properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine isopropyl ester hydrochloride can be synthesized through several methods. One common approach involves the reaction of L-alanine with isopropanol in the presence of hydrochloric acid. This esterification reaction typically requires controlled conditions, such as low temperatures and specific reaction times, to ensure high yields and purity .
Another method involves the use of triphosgene for ring closure, followed by ring opening with isopropanol under acidic conditions to form the ester. This method is advantageous due to its mild reaction conditions and the avoidance of highly irritating raw materials like thionyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are designed to maximize yield and minimize costs. The use of continuous flow reactors and automated systems helps achieve consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
L-Alanine isopropyl ester hydrochloride undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into their corresponding acids and alcohols.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, isopropanol, and triphosgene. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include L-alanine, isopropanol, and various ester derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
L-Alanine isopropyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various compounds.
Biology: Employed in studies involving amino acid metabolism and protein synthesis.
Medicine: Utilized in the synthesis of pharmaceutical drugs, including antiviral medications like sofosbuvir.
Industry: Applied in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
L-Alanine isopropyl ester hydrochloride can be compared with other amino acid esters, such as:
- L-Alanine ethyl ester hydrochloride
- L-Alanine methyl ester hydrochloride
- L-Tryptophan isopropyl ester hydrochloride
These compounds share similar chemical properties and applications but differ in their ester groups and specific uses. This compound is unique due to its specific ester group, which influences its reactivity and suitability for certain synthetic applications .
Properties
IUPAC Name |
propan-2-yl (2S)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKNCSWDMGPOY-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960388, DTXSID001347097 | |
| Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Alanine isopropyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62062-65-1, 39825-33-7 | |
| Record name | L-Alanine isopropyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62062-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl L-alaninate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062062651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Alanine isopropyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl L-alaninate hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropyl L-alaninate Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL L-ALANINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE5BV8F75L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)
![5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3007544.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3007547.png)
![N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3007548.png)
![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)
![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)



![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)
![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)
